2-Methyl-2-(4-oxetan-3-yl-piperazin-1-yl)-propionaldehyde

Catalog No.
S820050
CAS No.
1575591-71-7
M.F
C11H20N2O2
M. Wt
212.29 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Methyl-2-(4-oxetan-3-yl-piperazin-1-yl)-propiona...

Aldehyde enolization and self-condensation derail Knoevenagel reactions for BTK inhibitor warheads. 2-Methyl-2-(4-oxetan-3-yl-piperazin-1-yl)propanal eliminates this: the gem-dimethyl group blocks enolization, ensures >95% condensation yield and precise residence-time control.

  • Enolization-resistant aldehyde for high-purity acrylamide warhead synthesis.
  • Gem-dimethyl steric cap tunes reversible covalent off-rate for sustained BTK occupancy.
  • Oxetane ring reduces logP, boosting solubility and metabolic stability.

Sourced from SMolecule for reliable, global delivery.

CAS Number

1575591-71-7

Product Name

2-Methyl-2-(4-oxetan-3-yl-piperazin-1-yl)-propionaldehyde

IUPAC Name

2-methyl-2-[4-(oxetan-3-yl)piperazin-1-yl]propanal

Molecular Formula

C11H20N2O2

Molecular Weight

212.29 g/mol

InChI

InChI=1S/C11H20N2O2/c1-11(2,9-14)13-5-3-12(4-6-13)10-7-15-8-10/h9-10H,3-8H2,1-2H3

InChI Key

YLAVBAIYUSJUSH-UHFFFAOYSA-N

SMILES

CC(C)(C=O)N1CCN(CC1)C2COC2

Canonical SMILES

CC(C)(C=O)N1CCN(CC1)C2COC2

Synonyms

2-Methyl-2-(4-(oxetan-3-yl)piperazin-1-yl)propanal, 2-Methyl-2-(4-oxetan-3-ylpiperazin-1-yl)propionaldehyde, α,α-Dimethyl-4-(oxetan-3-yl)piperazinepropanal, 2,2-Dimethyl-3-(4-oxetan-3-ylpiperazin-1-yl)propanal, Rilzabrutinib aldehyde intermediate, BTKi reversible covalent warhead precursor

Purity

≥95%

Package Size

50 mg, 100 mg, 250 mg

2-Methyl-2-(4-oxetan-3-yl-piperazin-1-yl)-propionaldehyde (CAS 1575591-71-7) is a sterically hindered bifunctional building block utilized in the synthesis of targeted therapeutics. Structurally, it combines an alpha-gem-dimethyl aldehyde with an oxetane-substituted piperazine ring. In industrial and medicinal chemistry procurement, this compound is primarily sourced as the critical precursor for generating alpha-cyanoacrylamide reversible covalent warheads, most notably for the Bruton's Tyrosine Kinase (BTK) inhibitor Rilzabrutinib (PRN1008). The molecule's precise architecture fulfills two distinct roles: the gem-dimethyl group provides steric bulk to tune the dissociation rate of the covalent bond with target cysteines, while the oxetane ring serves as a low-lipophilicity bioisostere that enhances aqueous solubility and metabolic stability. For procurement teams and process chemists, sourcing this exact CAS number ensures the structural fidelity required for high-yield Knoevenagel condensations and the exact pharmacokinetic profile of the downstream active pharmaceutical ingredient (API) [1].

Procurement Fit

Type Oxetane-piperazine intermediate
Workflow Covalent inhibitor warhead installation
Selection context Low lipophilicity and high sp3 character

Substituting this compound with simpler analogs—such as alpha-unsubstituted propionaldehydes or standard N-alkyl/N-Boc piperazines—fundamentally compromises both the manufacturing process and the final API performance. From a process chemistry standpoint, the absence of the gem-dimethyl group at the alpha position leaves the aldehyde susceptible to enolization, leading to aldol self-condensation, poor stability during storage, and significant yield reductions during Knoevenagel condensation with cyanoacetamides. From a pharmacological standpoint, the gem-dimethyl moiety acts as a required 'beta-capping' substituent on the resulting acrylamide warhead; removing it accelerates the off-rate of the reversible covalent bond, destroying the sustained target occupancy required for efficacy. Furthermore, replacing the oxetane ring with a standard alkyl group increases lipophilicity and hepatic clearance, causing the final drug candidate to fail oral bioavailability benchmarks [1].

Substitution Risk

Oxetane motif
Target: contains oxetane, enables solubility/stability tuning
Simpler piperazines lack this polarity benefit; class-level evidence may not transfer directly
Aldehyde handle
Sterically hindered aldehyde for Knoevenagel condensation
Non-aldehyde or unsubstituted piperazines cannot support the same warhead installation
Synthetic precedence
Documented intermediate for clinical-stage BTK inhibitor
Generic analogs lack this validated route; re-validation of synthesis likely required

Tuning Residence Time and Target Occupancy

The primary procurement value of this specific aldehyde lies in its ability to install a sterically demanding gem-dimethyl group at the beta-position of alpha-cyanoacrylamide warheads. This steric bulk precisely tunes the dissociation half-life of the covalent bond formed with Cys481 in BTK. Quantitative in vivo studies demonstrate that inhibitors utilizing this bulky beta-capping substituent (derived from CAS 1575591-71-7) maintain a 50% target occupancy at 20 hours post-administration. Comparators lacking this specific steric hindrance exhibit a rapid off-rate, yielding just 5% target occupancy over the same 20-hour period. This 10-fold difference in sustained target engagement dictates the selection of this exact precursor for long-acting reversible covalent therapies [1].

Evidence DimensionIn vivo target occupancy (BTK) at 20 hours
Target Compound Data50% occupancy (using gem-dimethyl beta-capping precursor)
Comparator Or Baseline5% occupancy (using unhindered comparator precursor)
Quantified Difference10-fold increase in sustained target occupancy
ConditionsIn vivo rat model, oral administration, 20 hours post-dose

Ensures the synthesized API maintains an extended duration of action and efficacy after systemic clearance, a strict requirement for reversible covalent drugs.

Physicochemical profile
Cross-study comparable
Calculated LogP −0.1, sp3 fraction 0.91
Lower lipophilicity vs. common piperazines; may support solubility-driven selection
Class-level prediction; experimental verification recommended

Enolization Prevention and Knoevenagel Efficiency

For scale-up manufacturing, the chemical stability of the aldehyde precursor is a primary selection criterion. Standard alpha-unsubstituted aliphatic aldehydes are prone to enolization, which triggers aldol addition and condensation side-reactions, complicating purification and lowering yields. The gem-dimethyl group in 2-Methyl-2-(4-oxetan-3-yl-piperazin-1-yl)-propionaldehyde blocks alpha-proton abstraction. This structural feature ensures that the precursor remains stable during storage and reacts cleanly during piperidine-catalyzed Knoevenagel condensations with 2-cyanoacetamides. While enolizable comparators result in moderate yields with heavy impurity profiles, this sterically protected aldehyde allows for direct, high-yielding (>80%) conversion into the (E)-alpha-cyanoacrylamide warhead under mild conditions [1].

Evidence DimensionAldehyde stability and condensation yield
Target Compound Data>80% yield, no aldol side-products (gem-dimethyl protected)
Comparator Or BaselineLower yields, high aldol oligomerization (alpha-unsubstituted aldehydes)
Quantified DifferenceElimination of enolization-driven degradation
ConditionsPiperidine-catalyzed Knoevenagel condensation with cyanoacetamides

Improves the yield, purity, and scalability of the final API manufacturing step by eliminating competing side reactions.

Synthetic role
Class-level
Target: key intermediate for Rilzabrutinib (US11708370)
Comparators: 1-(oxetan-3-yl)piperazine, 2-methyl-2-(piperazin-1-yl)propanal — no equivalent documented role
Reported intermediate role supports procurement for BTK inhibitor projects
Patent-derived evidence; generic building block comparators

Physicochemical Optimization via Oxetane

The oxetane-substituted piperazine ring provides a measurable physicochemical advantage over standard N-alkyl or N-Boc piperazine comparators. In medicinal chemistry, the oxetane ring acts as a polar bioisostere that reduces overall lipophilicity while maintaining structural rigidity. When incorporated into the final API, the oxetane moiety derived from this building block lowers the logD and reduces intrinsic hepatic clearance compared to an N-isopropyl or N-methyl piperazine analog. This reduction is required for achieving the high oral bioavailability and the potent cellular IC50 (1.3 nM for PRN1008) necessary for clinical efficacy, making this specific oxetanyl precursor the required choice for the final formulation [1].

Evidence DimensionLipophilicity and metabolic clearance profile
Target Compound DataLowered logD and high oral bioavailability (oxetane derivative)
Comparator Or BaselineHigher lipophilicity and faster hepatic clearance (alkyl piperazine comparators)
Quantified DifferenceReduction in intrinsic clearance and improved aqueous solubility
ConditionsPharmacokinetic profiling of resulting BTK inhibitors

Prevents downstream failure of the API by ensuring the final molecule possesses the necessary solubility and metabolic stability for oral administration.

Oxetane-aldehyde design
Class-level
Oxetane solubility gain 4–>4000-fold vs. gem-dimethyl (literature meta-analysis)
Inferred physicochemical advantage for polarity-sensitive programs
Indirect class-level inference; compound-specific data absent

Synthesis of Reversible Covalent Kinase Inhibitors

Serves as the direct precursor for the alpha-cyanoacrylamide warhead in Rilzabrutinib (PRN1008) and related reversible covalent BTK or JAK3 inhibitors, ensuring exact structural match for the API [1].

Development of Tunable Electrophilic Warheads

Procured for medicinal chemistry programs requiring precise tuning of target residence time; the gem-dimethyl group provides the exact steric bulk needed to optimize the off-rate of thiol-Michael additions [2].

Scale-Up Manufacturing of Sterically Hindered Acrylamides

Utilized in process chemistry workflows where enolization-resistant aldehydes are required to achieve high-yield, high-purity Knoevenagel condensations without complex protecting group strategies[3].

Physicochemical Optimization in FBDD

Employed in Fragment-Based Drug Discovery (FBDD) when a rigid, low-lipophilicity, metabolically stable piperazine moiety must be introduced simultaneously with a reactive linker[1].

Application Fit Matrix

Application
Selection Property
Validation Focus
BTK inhibitor warhead synthesis
Sterically hindered aldehyde for Knoevenagel condensation
Verify (E)-acrylonitrile formation and coupling efficiency
Kinase scaffold optimization
Oxetane as lipophilicity-lowering motif
Assess solubility and metabolic stability improvement in candidate series
Reversible covalent inhibitor design
Combined oxetane-aldehyde handle for warhead installation
Confirm target engagement and residence time in biochemical assays
Building block collections
High sp3 fraction, low predicted LogP
Screen for lead-like properties; monitor off-target promiscuity

XLogP3

-0.1

Explore Compound Types